Virginiamycin m1

Übersicht

Beschreibung

Virginiamycin M1 is a macrolide antibiotic produced by Streptomyces virginiae. It is a key component of the virginiamycin complex, which also includes Virginiamycin S1 (a cyclic hexapeptide). This compound has the molecular formula C₂₈H₃₅N₃O₇, a molecular weight of 525.59, and a CAS number of 21411-53-0 . Structurally, it belongs to the streptogramin A family, characterized by a polyunsaturated macrolactone ring. It reversibly binds to the 50S ribosomal subunit, inhibiting peptidyltransferase activity and blocking bacterial protein synthesis. Alone, it exhibits bacteriostatic effects against Gram-positive bacteria, but when combined with Virginiamycin S1 (streptogramin B), it demonstrates synergistic bactericidal activity .

This compound is widely used in veterinary medicine as a growth promoter and in research for its ribosomal targeting properties. However, its use is controversial due to concerns about antibiotic resistance and residues in food products .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Virginiamycin M1 wird typischerweise durch Fermentationsprozesse hergestellt, die Streptomyces-Arten verwenden. Die Produktion beinhaltet die Kultivierung der Bakterien in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung des Antibiotikums. Die Fermentationsbedingungen, wie pH-Wert, Temperatur und Nährstoffzusammensetzung, werden optimiert, um den Ertrag zu maximieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet großtechnische Fermentation unter Verwendung von Hochleistungsstämmen von Streptomyces. Der Prozess umfasst die Zulauf-Batch-Fermentation, bei der Nährstoffe kontinuierlich der Kultur zugeführt werden, um optimale Wachstumsbedingungen zu gewährleisten. Das Antibiotikum wird dann mit Lösungsmitteln extrahiert und durch verschiedene chromatografische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Virginiamycin M1 unterliegt mehreren chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten und zur Bildung neuer Verbindungen führen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen und pH-Werten .

Hauptsächlich gebildete Produkte: Die Hauptsächlich aus diesen Reaktionen resultierenden Produkte umfassen verschiedene Derivate von this compound, die möglicherweise veränderte antibakterielle Eigenschaften oder verbesserte Stabilität aufweisen .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Mechanism of Action

Virginiamycin M1 functions by inhibiting protein synthesis in bacteria. It targets the ribosomes of Gram-positive bacteria, making it effective against pathogens such as Staphylococcus aureus and Enterococcus faecium. The antibiotic operates synergistically with other streptogramins to enhance its bactericidal effects .

Research Findings

Recent studies have shown that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A modified form of this compound, known as 5,6-dihydrothis compound, demonstrated twice the potency against MRSA compared to the parent compound. This was attributed to improved binding affinity to the target enzyme, which was confirmed through molecular docking studies .

Veterinary Applications

Growth Promotion in Livestock

this compound has been widely used as a growth promoter in livestock, particularly in poultry and pigs. It enhances growth rates and feed conversion efficiency, while also reducing the risk of necrotic enteritis in chickens . However, concerns regarding antibiotic resistance have led to increased scrutiny and regulatory reviews of its use in animal husbandry.

Regulatory Status

In recent years, the use of this compound as a growth promoter has faced restrictions in several countries due to potential risks associated with antibiotic resistance development. The European Union has banned its use for this purpose, while it remains approved in some regions like Mexico .

Research on Derivatives

Development of New Forms

Ongoing research is focused on developing new derivatives of this compound that may enhance its efficacy or reduce resistance. For instance, researchers have synthesized surface-active derivatives aimed at improving the bioavailability of the antibiotic, potentially allowing it to penetrate resistant Gram-negative bacteria more effectively .

Case Studies and Experimental Findings

A study detailed the synthesis of various this compound derivatives and their characterization. These derivatives were evaluated for their antibacterial properties and surface activity, revealing promising results that could lead to new therapeutic applications .

Summary Table of Applications

Wirkmechanismus

Virginiamycin M1 exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit and blocks the formation of peptide bonds between the growing peptide chain and aminoacyl-tRNA. This inhibition prevents the elongation of the peptide chain, effectively halting protein synthesis and leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Virginiamycin M1 is compared below with other antibiotics in the streptogramin family, macrolides, and peptide antibiotics:

Key Findings :

- Streptogramin A vs. B : this compound (A) and S1 (B) act synergistically: M1 destabilizes the ribosome, allowing S1 to bind irreversibly, leading to bactericidal effects . In contrast, macrolides (e.g., erythromycin) and lincosamides (e.g., clindamycin) lack this synergy .

- Subunit Assembly : Streptogramin A antibiotics (e.g., M1, CP36926) inhibit both 50S and 30S ribosomal subunit formation, unlike streptogramin B compounds (e.g., S1, pristinamycin IA), which specifically target 50S assembly .

Resistance Mechanisms

This compound resistance arises via:

- Enzymatic Inactivation : Streptomyces virginiae reduces the C-16 carbonyl group of M1 to 16-dihydro-M1, rendering it inactive .

- Ribosomal Methylation: The Cfr methyltransferase modifies ribosomal RNA at position A2503, reducing drug binding. This confers resistance to M1, phenicols, and oxazolidinones .

In contrast, macrolide resistance (e.g., erythromycin) often involves Erm-mediated methylation of rRNA, while β-lactam resistance relies on β-lactamase enzymes.

Analytical Detection Methods

This compound is detected with high sensitivity using LC-MS/MS :

| Matrix | Detection Limit (LOD) | Recovery Rate | Reference |

|---|---|---|---|

| Milk | 0.25 μg/kg | 62–112% | |

| Feed | 2 μg/kg | 82–103% | |

| Distillers grains | 50 ng/mL (linear range) | N/A |

Other antibiotics, such as bacitracin and colistin, require distinct extraction protocols due to differences in polarity and stability .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Virginiamycin M1 in biological and feed matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d2) to enhance precision. For complex matrices like feed, employ solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) for cleanup. Calibration curves constructed in solvent simplify quantification, achieving accuracy of 90–102% and precision (RSD) of 3.8–6.8% .

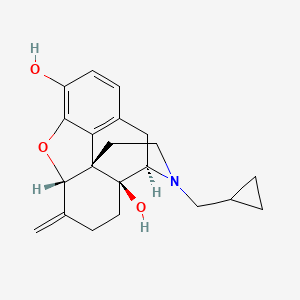

Q. What structural features define this compound, and how do they influence its antibiotic activity?

- Methodology : this compound (C28H35N3O7; 525.59 g/mol) contains hydrophilic groups (hydroxyl, ketone) and hydrophobic regions (methyl, isopropyl). Its planar structure lacks distinct amphiphilic domains, limiting intrinsic surfactant properties. Structural modifications, such as esterification with fatty acids, enhance hydrophobicity and improve membrane penetration, critical for targeting Gram-positive bacteria .

Q. How is this compound isolated and purified from Streptomyces fermentation products?

- Methodology : Post-fermentation, solvent extraction (e.g., methanol or acetonitrile) isolates the compound. Purification involves hexane washes to remove lipids, followed by SPE with C18 sorbents. Confirm purity (>95%) via high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry .

Q. What is the mechanism of action of this compound against bacterial ribosomes?

- Methodology : this compound inhibits protein synthesis by binding to the 50S ribosomal subunit, blocking peptide bond formation. Use ribosomal binding assays (e.g., radiolabeled M1) and cryo-EM to map interaction sites. Synergy with S components (e.g., S1) enhances bactericidal effects against Gram-negative strains by overcoming membrane impermeability .

Advanced Research Questions

Q. How can matrix effects be minimized when analyzing this compound in complex feed samples?

- Methodology : Optimize extraction parameters (e.g., solvent polarity, sorbent type) to reduce co-eluting interferents. Use isotope dilution with M1-d2 to correct for ion suppression in LC-MS/MS. Validate recovery rates (85–110%) across feed types (e.g., distillers grains, swine muscle) using spike-and-recovery experiments .

Q. What experimental strategies address contradictory data on this compound’s efficacy against Gram-negative bacteria?

- Methodology : Combine microbiological assays (e.g., minimum inhibitory concentration tests) with membrane permeability studies. Use liposome models to assess outer membrane penetration. Compare synergistic effects of M1/S1 mixtures versus M1 alone, quantifying bactericidal activity via time-kill curves .

Q. How can this compound be structurally modified to enhance surface activity for antimicrobial coatings?

- Methodology : Synthesize derivatives via esterification (e.g., with C8–C14 fatty acids) or oxime formation with polar amino acids. Characterize surface tension reduction using pendant drop tensiometry. Evaluate monolayer stability via Langmuir-Blodgett trough experiments and membrane permeation using fluorescence-based vesicle assays .

Q. What parameters should guide the design of stability studies for this compound in agricultural formulations?

- Methodology : Test degradation under varying pH (3–9), temperature (4–40°C), and UV exposure. Quantify residual M1 via LC-MS/MS and identify degradation products (e.g., hydrolyzed lactone rings) using high-resolution mass spectrometry (HRMS). Correlate stability with antimicrobial efficacy using in vitro bioassays .

Q. How do researchers resolve discrepancies in quantification results between LC-MS/MS and microbial inhibition assays?

- Methodology : Cross-validate methods using certified reference materials. For LC-MS/MS, confirm selectivity via MRM transitions; for bioassays, standardize bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and growth conditions. Statistical analysis (e.g., Bland-Altman plots) identifies systematic biases .

Q. What experimental designs are optimal for studying this compound’s environmental persistence in soil?

- Methodology : Conduct microcosm studies with soil spiked at agriculturally relevant concentrations (0.1–10 mg/kg). Extract M1 using accelerated solvent extraction (ASE) and quantify degradation half-lives under aerobic/anaerobic conditions. Monitor metabolite formation via HRMS and assess ecotoxicity using Eisenia fetida bioassays .

Q. Methodological Best Practices

- Data Presentation : Use tables for raw LC-MS/MS parameters (e.g., retention times, ion ratios) and graphs for stability/kinetic profiles. Include error bars representing ±2SD from triplicate experiments .

- Ethical Compliance : Adhere to guidelines for antibiotic residue studies in food/feed to avoid non-target organism exposure. Declare conflicts of interest if using proprietary derivatives .

Eigenschaften

Key on ui mechanism of action |

Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. |

|---|---|

CAS-Nummer |

21411-53-0 |

Molekularformel |

C28H35N3O7 |

Molekulargewicht |

525.6 g/mol |

IUPAC-Name |

(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1 |

InChI-Schlüssel |

DAIKHDNSXMZDCU-XMERXJNXSA-N |

SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Isomerische SMILES |

C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C |

Kanonische SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Aussehen |

White solid |

Key on ui other cas no. |

21411-53-0 |

Löslichkeit |

Poorly soluble in water |

Synonyme |

(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.